molecular formula C8H7BrFNO B13059188 7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

Katalognummer: B13059188
Molekulargewicht: 232.05 g/mol
InChI-Schlüssel: VBTHEEIQMYZFBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-hydroxybenzaldehyde and 3-bromoaniline.

    Cyclization Reaction: The key step involves the cyclization of these starting materials to form the benzofuran ring.

    Amination: The final step involves the introduction of the amine group at the 3-position of the benzofuran ring. This can be accomplished using various amination reagents and conditions.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity.

Analyse Chemischer Reaktionen

7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of 7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to bind to and modulate the activity of various enzymes and receptors. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine include:

The uniqueness of this compound lies in its specific halogen substitutions and amine group, which contribute to its distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H7BrFNO

Molekulargewicht

232.05 g/mol

IUPAC-Name

7-bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C8H7BrFNO/c9-6-2-4(10)1-5-7(11)3-12-8(5)6/h1-2,7H,3,11H2

InChI-Schlüssel

VBTHEEIQMYZFBV-UHFFFAOYSA-N

Kanonische SMILES

C1C(C2=C(O1)C(=CC(=C2)F)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.